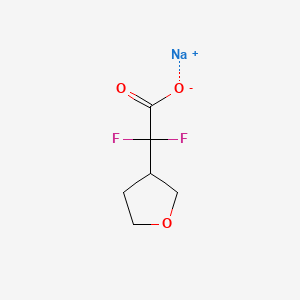
Sodium2,2-difluoro-2-(oxolan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate: is an organic compound with the molecular formula C6H8F2O3Na It is a sodium salt derivative of 2,2-difluoro-2-(oxolan-3-yl)acetic acid This compound is known for its unique structural features, which include a difluoromethyl group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate typically involves the following steps:
Formation of 2,2-difluoro-2-(oxolan-3-yl)acetic acid: This can be achieved through the reaction of 2,2-difluoroacetic acid with oxirane (ethylene oxide) under acidic conditions.
Neutralization: The resulting 2,2-difluoro-2-(oxolan-3-yl)acetic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2,2-difluoroacetic acid and oxirane are reacted in industrial reactors.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity sodium 2,2-difluoro-2-(oxolan-3-yl)acetate.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can undergo nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its unique structural features.
Medicine:
Drug Development: Research is ongoing to explore the potential of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate in drug development, particularly for its ability to interact with biological targets.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate involves its interaction with molecular targets through its difluoromethyl group and oxolane ring. These interactions can lead to:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Sodium 2,2-difluoroacetate: Similar in structure but lacks the oxolane ring.
Sodium 2-(oxolan-3-yl)acetate: Similar in structure but lacks the difluoromethyl group.
Uniqueness:
Structural Features: The combination of the difluoromethyl group and the oxolane ring in sodium 2,2-difluoro-2-(oxolan-3-yl)acetate provides unique chemical properties not found in the similar compounds.
Propiedades
Fórmula molecular |
C6H7F2NaO3 |
|---|---|
Peso molecular |
188.10 g/mol |
Nombre IUPAC |
sodium;2,2-difluoro-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
TVKHXFYYWRJYON-UHFFFAOYSA-M |
SMILES canónico |
C1COCC1C(C(=O)[O-])(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


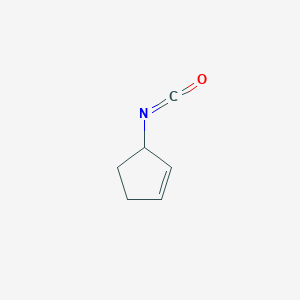
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
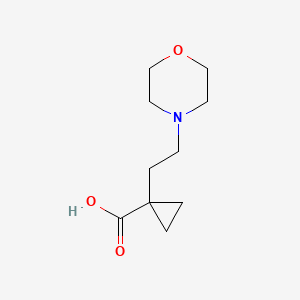
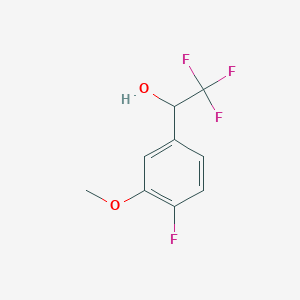
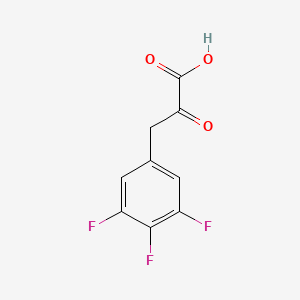
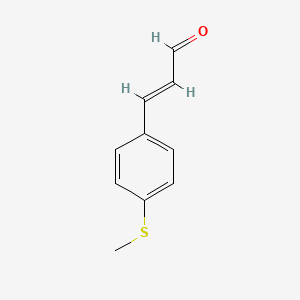

![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
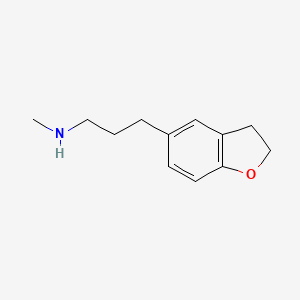
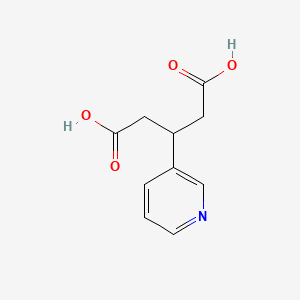

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
